molecular formula C16H22N2O4 B2730466 4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate CAS No. 2375270-05-4

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate

Cat. No. B2730466
CAS RN: 2375270-05-4
M. Wt: 306.362
InChI Key: LBICGKJDSUDBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Rearrangements :

    • Rearrangement in Basic Medium : Methyl 11,12-di-O-methyl-6,7-didehydrocarnosate undergoes rearrangement in potassium tert-butoxide to form a compound with benzodiazepine agonist properties (Gutiérrez Luis et al., 1996).
    • Synthesis of Benzodiazepines : A method for synthesizing 5-hydroxy-tetrahydro-benzazepin-4-ones, potential muscarinic receptor antagonists, involves the addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with benzyl chloride (Bradshaw et al., 2008).
  • Radiopharmaceuticals and Imaging Agents :

    • SPECT Imaging Agent : Synthesis of a radioligand for diazepam-insensitive benzodiazepine receptors, potentially useful in SPECT imaging (He et al., 1994).
  • Pharmacological Research :

    • Inverse Agonist for GABAA Receptors : Discovery of a compound with inverse agonist efficacy for GABAA alpha5 receptors, showing potential in enhancing cognitive performance (Chambers et al., 2004).
  • Organic Chemistry and Synthesis Techniques :

    • Synthesis of Dipeptido-Mimetics : Development of a synthesis method for dipeptide mimetics, useful in enzyme inhibition research (Lauffer & Mullican, 2002).
    • Preparation of Benzodiazepines : A practical approach to synthesizing benzodiazepine derivatives, showing the importance of molecular size and hydrophobic properties in receptor affinity (Lippke et al., 1983).
  • Biochemical Applications :

    • Study of Stereoelectronic Effects : Investigation into the stereochemical effects on hydrogen-deuterium exchange rates in dibenzazepine (Fraser & Ng, 1976).
  • Drug Discovery :

    • Combinatorial Chemistry : Creation of a benzodiazepine derivative library for evaluating binding to various receptors, illustrating the utility in drug discovery (Bunin et al., 1994).

properties

IUPAC Name

4-O-tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-8-17-13-7-5-6-11(12(13)10-18)14(19)21-4/h5-7,17H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBICGKJDSUDBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC=CC(=C2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Tert-butyl 6-O-methyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4,6-dicarboxylate

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